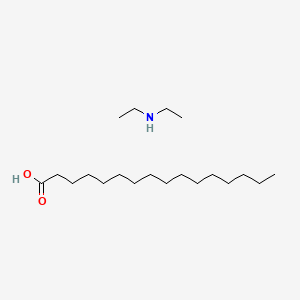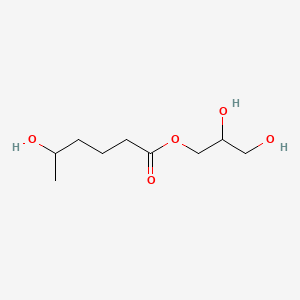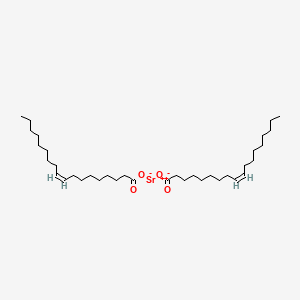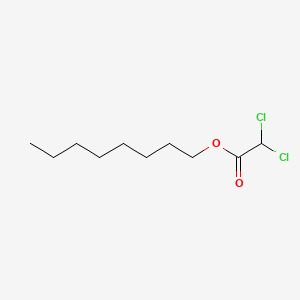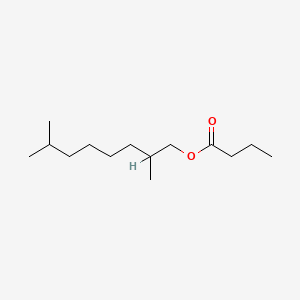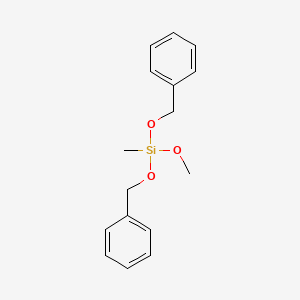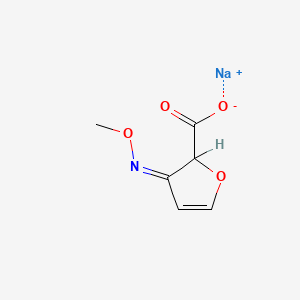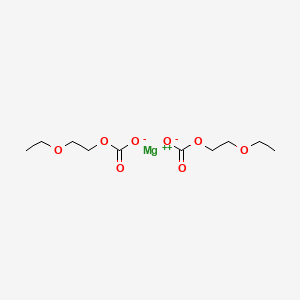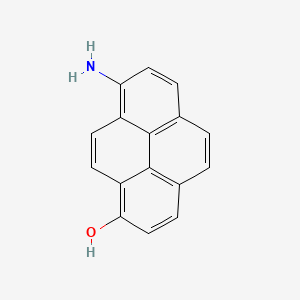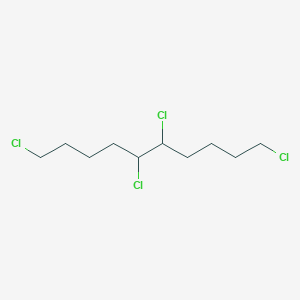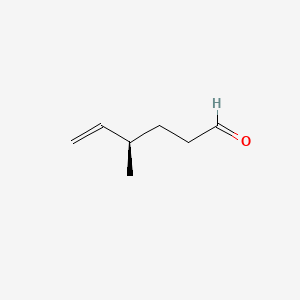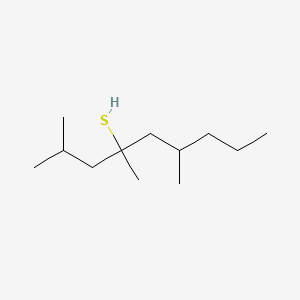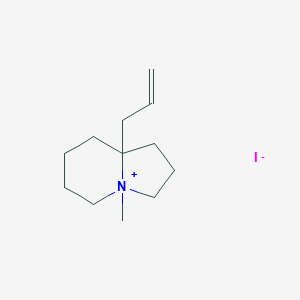
4-Methyl-8a-(prop-2-en-1-yl)octahydroindolizin-4-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 115034 is a small molecule inhibitor identified through high throughput screening. It is known for its ability to inhibit eukaryotic protein synthesis, making it a valuable tool in the study of gene function and cellular processes .
Preparation Methods
The synthesis of NSC 115034 involves several steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. While detailed synthetic routes are proprietary, general methods involve the use of organic solvents, catalysts, and purification techniques to achieve the desired compound. Industrial production methods typically scale up these laboratory procedures, ensuring consistency and purity through rigorous quality control measures .
Chemical Reactions Analysis
NSC 115034 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC 115034 has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of protein synthesis and the effects of various inhibitors on this process.
Biology: It helps in understanding cellular processes and gene function by inhibiting protein synthesis.
Medicine: It is explored for its potential therapeutic applications, particularly in cancer research, where deregulated protein synthesis is a common feature.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the study of biochemical pathways .
Mechanism of Action
NSC 115034 exerts its effects by inhibiting the initiation phase of eukaryotic protein synthesis. It affects the 5′ end-mediated initiation and translation initiated from picornaviral internal ribosome entry sites (IRESs), but does not significantly affect internal initiation from the hepatitis C virus 5′-untranslated region. This selective inhibition helps delineate differences in the mechanism of initiation among various IRESs .
Comparison with Similar Compounds
NSC 115034 is unique in its selective inhibition of protein synthesis initiation. Similar compounds include:
Cycloheximide: A known inhibitor of eukaryotic protein synthesis that affects elongation.
Puromycin: An antibiotic that causes premature chain termination during translation.
Anisomycin: An inhibitor of protein synthesis that affects peptidyl transferase activity. NSC 115034 stands out due to its specific action on initiation, making it a valuable tool for studying the nuances of protein synthesis .
Properties
CAS No. |
35225-94-6 |
|---|---|
Molecular Formula |
C12H22IN |
Molecular Weight |
307.21 g/mol |
IUPAC Name |
4-methyl-8a-prop-2-enyl-2,3,5,6,7,8-hexahydro-1H-indolizin-4-ium;iodide |
InChI |
InChI=1S/C12H22N.HI/c1-3-7-12-8-4-5-10-13(12,2)11-6-9-12;/h3H,1,4-11H2,2H3;1H/q+1;/p-1 |
InChI Key |
IMENFVDYKREODI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]12CCCCC1(CCC2)CC=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



